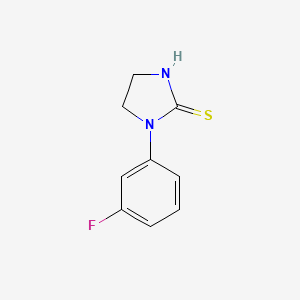
1-(3-Fluorophenyl)imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)imidazolidine-2-thione is a heterocyclic compound with the molecular formula C9H7FN2S and a molecular weight of 194.229 g/mol This compound features an imidazolidine ring substituted with a fluorophenyl group at the 1-position and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)imidazolidine-2-thione can be synthesized through the reaction of 3-fluoroaniline with carbon disulfide (CS2) and ethylenediamine. The reaction typically involves the following steps:
Formation of the intermediate: 3-fluoroaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.
Cyclization: The intermediate undergoes cyclization with ethylenediamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorophenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Acylation: The compound can be acylated using acyl chlorides to form mono- and di-acylated derivatives.
Common Reagents and Conditions
Acylation: Acyl chlorides are commonly used as reagents for acylation reactions.
Complexation: Metal salts, such as cadmium chloride or zinc acetate, are used for complexation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)imidazolidine-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as adenosine-A2B receptor antagonists, which are relevant for the treatment of pulmonary and cardiovascular disorders and cancers.
Antimicrobial and Anticancer Agents: Metal complexes of this compound have demonstrated antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a valuable scaffold for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Adenosine-A2B Receptor Antagonism: The compound binds to adenosine-A2B receptors, inhibiting their activity and thereby exerting therapeutic effects in pulmonary and cardiovascular disorders and cancers.
GPR6 Inverse Agonism: The compound acts as an inverse agonist of GPR6, modulating the receptor’s activity and potentially providing therapeutic benefits for neuropsychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: A parent compound with similar structural features but lacking the fluorophenyl group.
Imidazole-2-thione: Another related compound with a similar thione group but different ring structure.
Uniqueness
1-(3-Fluorophenyl)imidazolidine-2-thione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable scaffold for drug development and materials science .
Eigenschaften
Molekularformel |
C9H9FN2S |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H9FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
InChI-Schlüssel |
YQAYVJSUNKBYIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)N1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
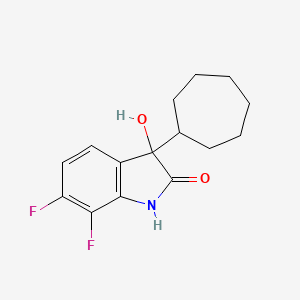
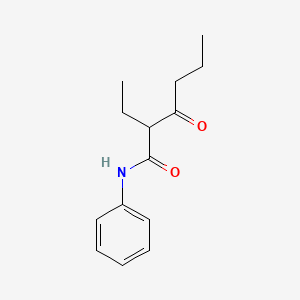
![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
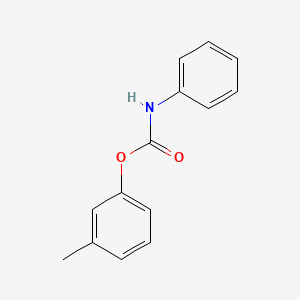
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
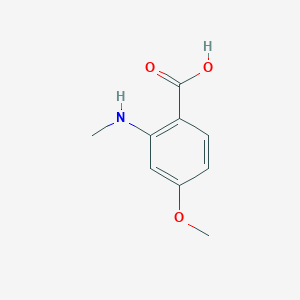
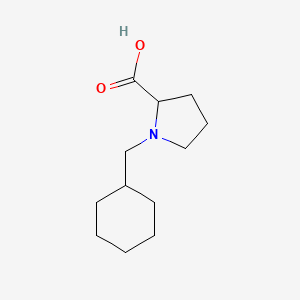
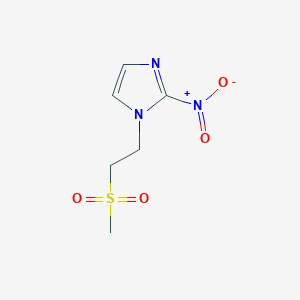
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)
